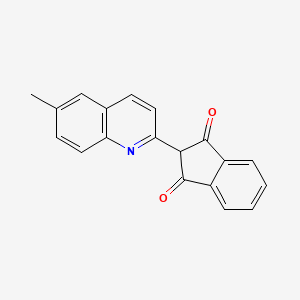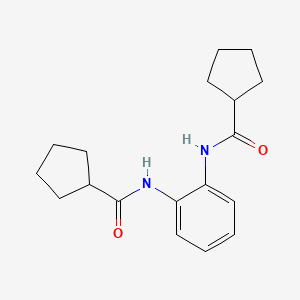
N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-furamide, commonly known as ‘FCF’ is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FCF is a furan-based compound that is synthesized using specific methods to ensure its purity and effectiveness. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions.
Mecanismo De Acción
The mechanism of action of FCF is not yet fully understood. However, studies have suggested that FCF may exert its effects through the inhibition of certain enzymes and receptors in the body. FCF has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. FCF has also been shown to inhibit the activity of certain ion channels in the body, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that FCF has several biochemical and physiological effects. FCF has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. FCF has also been shown to exhibit anticancer effects in various cancer cell lines. Additionally, FCF has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FCF has several advantages and limitations for laboratory experiments. One advantage is that FCF is a relatively stable compound that can be easily synthesized and purified. Additionally, FCF has been shown to exhibit potent biological effects at relatively low concentrations, which makes it an attractive compound for further study. However, one limitation of FCF is that its mechanism of action is not yet fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of FCF. One direction is to further elucidate the mechanism of action of FCF, which may provide insight into its potential therapeutic applications. Another direction is to study the pharmacokinetics and pharmacodynamics of FCF in animal models and humans, which may inform the development of FCF as a therapeutic agent. Additionally, future studies may explore the potential use of FCF in the synthesis of novel materials with unique properties.
Métodos De Síntesis
The synthesis of FCF is a complex process that involves several steps. The first step involves the reaction of 3-chlorobenzoyl chloride with furan to form 3-chlorobenzoyl furan. The second step involves the reaction of 4-chlorobenzoyl chloride with the above-formed compound to form the final product, FCF. The reaction is carried out under specific conditions and monitored to ensure the purity of the compound.
Aplicaciones Científicas De Investigación
FCF has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, FCF has been studied for its potential use as an anticancer agent. In pharmacology, FCF has been studied for its potential use as an analgesic and anti-inflammatory agent. In material science, FCF has been studied for its potential use in the synthesis of novel materials.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c18-12-6-4-11(5-7-12)15-8-9-16(22-15)17(21)20-14-3-1-2-13(19)10-14/h1-10H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCWKVYCVDFMCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![phenyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B5781200.png)



![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)

![2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5781259.png)
![1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5781270.png)


![1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5781286.png)
![N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5781294.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5781298.png)